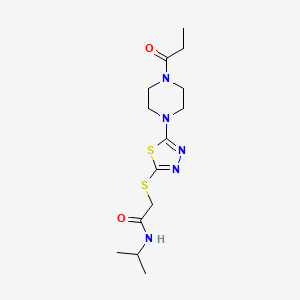

N-isopropyl-2-((5-(4-propionylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-isopropyl-2-((5-(4-propionylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide moiety and a 4-propionylpiperazinyl group. The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions with biological targets . The propionylpiperazine substituent enhances solubility and modulates pharmacokinetic properties, while the isopropyl group on the acetamide moiety contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name |

2-[[5-(4-propanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O2S2/c1-4-12(21)18-5-7-19(8-6-18)13-16-17-14(23-13)22-9-11(20)15-10(2)3/h10H,4-9H2,1-3H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGCVPCLZYNXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((5-(4-propionylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiadiazole intermediate.

Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with isopropyl acetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-isopropyl-2-((5-(4-propionylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-((5-(4-propionylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-isopropyl-2-((5-(4-propionylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and piperazine moiety may play crucial roles in binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Key Observations :

- The target compound shares a thiadiazole-acetamide backbone with analogs but differs in substituents. Its 4-propionylpiperazine group contrasts with 4g’s fluorophenylpiperazine, suggesting divergent electronic and steric profiles.

- Flufenacet, an herbicide, highlights how trifluoromethyl and aryloxy groups shift applications from pharmaceuticals to agrochemicals.

- Compound 15o’s dichlorobenzylthio group and quinazoline linkage correlate with potent antitumor activity (IC50 = 1.96 µM), underscoring the role of halogenation in bioactivity.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Elemental Analysis Data

Key Observations :

SAR Insights :

- Piperazine Modifications : 4g’s fluorophenylpiperazine enhances target binding via aromatic interactions, whereas the target’s propionyl group may improve solubility and metabolic stability.

- Thioether vs. Ether Linkages : Flufenacet’s ether linkage confers herbicidal activity, while thioether analogs (e.g., 15o) show antitumor effects, emphasizing the role of sulfur in redox modulation.

- Halogenation : Dichlorobenzyl (15o) and chlorophenyl (4g) groups enhance cytotoxicity, likely via increased electrophilicity and membrane penetration.

Biological Activity

N-isopropyl-2-((5-(4-propionylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure

The compound features a thiadiazole ring, a piperazine moiety, and an acetamide group, which are known to contribute to its biological properties. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have evaluated the anticancer properties of N-isopropyl derivatives containing thiadiazole structures. One notable study synthesized several derivatives and tested their cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The results indicated that compounds with similar structural features exhibited significant cytotoxicity.

Key Findings:

- Compound 4y (related structure) showed an IC50 of 0.084 ± 0.020 mmol L^-1 against MCF-7 and 0.034 ± 0.008 mmol L^-1 against A549 cells, demonstrating potent activity compared to standard chemotherapeutics like cisplatin .

- Aromatase inhibitory activity was also assessed, revealing an IC50 of 0.062 ± 0.004 mmol L^-1 for the same compound on MCF-7 cells, suggesting potential applications in hormone-dependent cancers .

Antimicrobial Activity

In addition to its anticancer properties, the compound's antimicrobial activity has been explored. A study involving various piperazine derivatives indicated that certain modifications could enhance antibacterial efficacy against resistant strains.

Key Findings:

- The synthesized compounds showed promising activity against Listeria monocytogenes and Staphylococcus aureus , with some derivatives outperforming traditional antibiotics like ampicillin against methicillin-resistant strains .

- Molecular docking studies suggested that these compounds interact effectively with bacterial enzymes, confirming their potential as antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a comparative study, N-isopropyl derivatives were tested alongside established anticancer drugs. The results highlighted the superior efficacy of certain thiadiazole-containing compounds in inhibiting tumor growth in vitro.

Table 1: Cytotoxicity of N-isopropyl Thiadiazole Derivatives

| Compound | Cell Line | IC50 (mmol L^-1) |

|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

| Cisplatin | MCF-7 | ~0.5 |

| Cisplatin | A549 | ~0.3 |

Case Study 2: Antimicrobial Resistance

A series of piperazine-based compounds were evaluated for their activity against MRSA strains. The study demonstrated that some derivatives not only inhibited bacterial growth but also reduced biofilm formation.

Table 2: Antimicrobial Activity Against MRSA

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| 3d | 22 | 16 |

| 3k | 25 | 8 |

| Ampicillin | 15 | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.